7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one
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Overview
Description
7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one: is a heterocyclic compound characterized by a unique fusion of pyrazole and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one typically involves the reaction of appropriate hydrazines with 1,3,5-triazine derivatives. One common method includes the cyclization of hydrazones derived from 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a][1,3,5]triazin-2-one derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one involves its interaction with molecular targets such as CDKs. By inhibiting CDK2/cyclin A2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The inhibition of CDKs disrupts the cell cycle progression, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,3,5-triazine derivatives
Uniqueness
7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one stands out due to its specific fusion of pyrazole and triazine rings, which imparts unique chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5-8-6(11)7-3-10(5)9-4/h2-3H,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDSFFQLMFVVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NC(=O)NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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